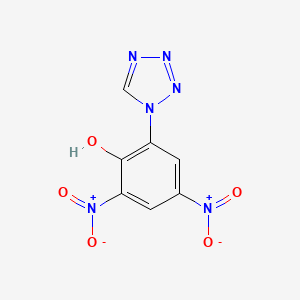

2,4-Dinitro-6-(tetrazol-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

206444-04-4 |

|---|---|

Molecular Formula |

C7H4N6O5 |

Molecular Weight |

252.14 g/mol |

IUPAC Name |

2,4-dinitro-6-(tetrazol-1-yl)phenol |

InChI |

InChI=1S/C7H4N6O5/c14-7-5(11-3-8-9-10-11)1-4(12(15)16)2-6(7)13(17)18/h1-3,14H |

InChI Key |

VPBHUWXWBDHQKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N2C=NN=N2)O)[N+](=O)[O-])[N+](=O)[O-] |

solubility |

30.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Strategic Approaches to Phenol Functionalization and Ring Annulation

The synthesis of 2,4-Dinitro-6-(tetrazol-1-yl)phenol necessitates a multi-step approach that begins with the careful functionalization of a phenol (B47542) precursor. The strategic introduction of functional groups is paramount to direct subsequent reactions, including the formation of the tetrazole ring and the nitration of the aromatic system. A common strategy involves starting with a substituted aminophenol, which serves as a versatile scaffold for building the desired molecular architecture.

Tetrazole Ring Formation Reactions

The construction of the tetrazole ring is a critical step in the synthesis. Various methods have been established for forming this nitrogen-rich heterocycle, with the choice of method often depending on the nature of the starting materials and the desired substitution pattern on the tetrazole ring.

A well-established route to tetrazoles is the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. This reaction, often catalyzed by a Lewis acid, provides a direct method for forming the tetrazole ring. In the context of synthesizing derivatives related to the target molecule, this could involve the reaction of a cyanophenol with an azide source.

A frequently employed method for synthesizing 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide in the presence of an acid catalyst, typically acetic acid. This one-pot reaction proceeds through the in-situ formation of an intermediate that subsequently reacts with the azide to form the tetrazole ring. For the synthesis of isomeric derivatives, this pathway would utilize a substituted aminophenol as the starting amine.

The synthesis of isomers of the target compound, such as those where the tetrazole ring is attached to different positions of the phenol (B47542), relies on the use of corresponding aminophenol isomers as starting materials. For instance, starting with 2-amino-4,6-dinitrophenol (B181620) would lead to the formation of a different isomer compared to starting with a precursor where the amino group is at a different position. The reaction of these aminophenol scaffolds with reagents like triethyl orthoformate and sodium azide allows for the direct formation of the tetrazole ring onto the dinitrophenol core.

Directed Nitration Protocols for Dinitrophenol Moieties

In Situ Nitration during Solvothermal Synthesis of Tetrazolylphenol Complexes

The synthesis of nitrated tetrazolylphenols can, in principle, be achieved through in situ nitration during the formation of metal-tetrazolylphenol complexes under solvothermal conditions. While specific literature detailing the in situ nitration of this compound during solvothermal synthesis is not abundant, the underlying chemical principles can be extrapolated from established nitration and solvothermal synthesis methodologies.

Solvothermal synthesis involves a chemical reaction in a closed vessel using a solvent at temperatures above its boiling point. The increased pressure and temperature can facilitate reactions that are otherwise difficult to achieve. In the context of tetrazolylphenol complexes, a metal salt and a tetrazolylphenol ligand would be heated in a suitable solvent. For in situ nitration to occur, a nitrating agent would need to be present in the reaction mixture.

A plausible approach would involve the use of a metal nitrate (B79036) salt which can serve as both the metal source for the complex and a precursor to the nitrating species. Under solvothermal conditions, the nitrate ions could decompose or react with other components in the mixture to form nitric acid or other nitrating agents, which would then nitrate the tetrazolylphenol ligand in the same reaction vessel where the complex is forming.

A general representation of this process can be envisioned as follows:

Step 1: Formation of the Tetrazolylphenol Ligand: A phenol is first converted to a tetrazolylphenol.

Step 2: Solvothermal Reaction: The tetrazolylphenol is placed in a reactor with a metal nitrate salt and a solvent.

Step 3: In Situ Generation of Nitrating Agent: Upon heating, the nitrate salt contributes to the formation of a nitrating species.

Step 4: In Situ Nitration and Complexation: The generated nitrating agent reacts with the tetrazolylphenol to form the dinitro derivative, which then coordinates with the metal ions to form the final complex.

This method offers the potential for a one-pot synthesis, which can be more efficient than multi-step procedures. However, controlling the regioselectivity of the nitration to obtain the desired 2,4-dinitro isomer would be a significant challenge.

Comparative Analysis of Synthetic Routes for Dinitrotetrazolylphenol Isomers

The synthesis of dinitrotetrazolylphenol isomers can be achieved through various routes, often starting from different precursors. A comparative analysis of these methods highlights the differences in reaction conditions, yields, and the types of isomers that can be obtained.

Synthesis of 2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol via Iso-Picramic Acid Precursors

A common route to 2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol involves the use of iso-picramic acid (4-amino-2,6-dinitrophenol) as a starting material. ontosight.aichemicalbook.com This method takes advantage of the existing dinitro-substituted phenol backbone.

Reaction Scheme: Iso-picramic acid + Triethyl orthoformate + Sodium azide (B81097) → 2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol

Alternative Route for 2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol from Para-Aminophenol

An alternative and potentially more direct route to 2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol starts from para-aminophenol. ontosight.ai This approach involves a two-step process where the tetrazole ring is first formed, followed by nitration of the phenol ring.

In the first step, para-aminophenol is reacted with triethyl orthoformate and sodium azide in acetic acid to yield 4-(5H-tetrazol-1-yl)phenol. ontosight.ai This intermediate is then subjected to nitration. The nitration is carried out at a low temperature (0°C) using a nitrating mixture, followed by stirring at room temperature. ontosight.ai This process yields 2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol with a reported yield of 66%. ontosight.ai

Reaction Scheme:

p-Aminophenol + Triethyl orthoformate + Sodium azide → 4-(5H-tetrazol-1-yl)phenol

4-(5H-tetrazol-1-yl)phenol + Nitrating agent → 2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol

This route offers a slightly higher yield compared to the iso-picramic acid method and utilizes a more readily available starting material.

Exploration of Advanced Synthetic Techniques for Tetrazolylphenols (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including tetrazoles. beilstein-journals.orgresearchgate.netafricaresearchconnects.com

The application of microwave irradiation can significantly accelerate the formation of the tetrazole ring from a nitrile precursor and an azide source. beilstein-journals.org For the synthesis of tetrazolylphenols, a cyano-substituted phenol could be reacted with an azide under microwave heating. This approach can lead to high yields in a matter of minutes, compared to several hours required for conventional heating methods. beilstein-journals.org

Furthermore, microwave-assisted techniques can also be employed for the nitration of phenolic compounds. researchgate.net The use of microwave heating in nitration reactions can lead to shorter reaction times and improved regioselectivity in some cases.

A potential microwave-assisted route to this compound could involve:

Microwave-assisted tetrazole formation: Reacting a cyanophenol with an azide under microwave irradiation to form the tetrazolylphenol.

Microwave-assisted nitration: Nitrating the resulting tetrazolylphenol using a suitable nitrating agent under microwave conditions to introduce the two nitro groups.

The efficiency and green credentials of microwave-assisted synthesis make it an attractive area for further research in the preparation of dinitrotetrazolylphenols. nih.govafricaresearchconnects.com

Single-Crystal X-ray Diffraction Analysis

The molecular structure of 2,4-Dinitro-6-(1H-tetrazol-1-yl)phenol consists of a phenol ring substituted with two nitro groups and a tetrazole ring. ontosight.ai X-ray diffraction studies on analogous compounds, such as those containing nitrophenyl groups, reveal key conformational features. For instance, in many N1-substituted pyrazolines with nitrophenyl groups, the five-membered ring adopts an envelope or twisted conformation. uned.es The planarity of the tetrazole and phenyl rings, and the dihedral angles between them, are crucial parameters determined from X-ray data. These parameters are influenced by the electronic and steric effects of the substituents.

The bond lengths and angles within the dinitrophenyl and tetrazolyl moieties are consistent with standard values for such functional groups. For example, the C-N and N-N bond lengths in the tetrazole ring, and the C-N and N-O bond lengths in the nitro groups, provide information about the electronic distribution within the molecule. Intramolecular hydrogen bonding can also influence the molecular conformation. For instance, an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the adjacent tetrazole or nitro group can lead to a more planar and rigid molecular structure. researchgate.net

The arrangement of molecules in the crystal lattice is directed by a variety of non-covalent interactions, which collectively form the supramolecular architecture. In the crystal structures of nitrophenyl-substituted tetrazoles and related heterocyclic compounds, hydrogen bonding and π–π stacking are predominant interactions. nih.govresearchgate.net

Hydrogen bonds, involving the phenolic hydroxyl group as a donor and the nitrogen atoms of the tetrazole ring or the oxygen atoms of the nitro groups as acceptors, are frequently observed. researchgate.net These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.govnih.gov For example, in some structures, N-H···N hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net

The crystallographic data for a series of related compounds provides a basis for understanding the structure-property relationships in this class of materials. The table below presents representative crystallographic data for some nitrophenyl and tetrazole derivatives. It is important to note that the specific data for this compound itself may not be publicly available, but the data for analogous structures offer valuable insights.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-5-(thiophen-2-yl)-1H-tetrazole | C11H8N4S | Monoclinic | P21/n | Not specified | researchgate.net |

| Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | C17H15N3O7 | Monoclinic | P21/c | a = 10.27958 (5) Å, b = 11.18770 (6) Å, c = 15.09983 (8) Å, β = 105.6759 (5)° | researchgate.net |

| 1,2,4-Dithiazolium tetrafluoroborate | Not specified | Not specified | Not specified | Not specified | nih.govnih.govresearchgate.net |

| 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one | C20H26N6O4 | Not specified | Not specified | Not specified | researchgate.netnih.gov |

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. These techniques are complementary and are widely used for the characterization of organic compounds.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups in this compound. The infrared spectrum of this compound is expected to show distinct absorption bands corresponding to the various stretching and bending vibrations of its constituent groups.

The broad absorption band in the region of 3100-3500 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group. The presence of two nitro groups (NO₂) gives rise to strong asymmetric and symmetric stretching vibrations, which are expected to appear in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹.

The characteristic vibrations of the tetrazole ring are also present in the spectrum. These include N-N and C-N stretching modes, as well as ring breathing and deformation vibrations. The C=C stretching vibrations of the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. Fingerprint region, below 1300 cm⁻¹, contains a complex pattern of bands arising from various bending and deformation modes, which are unique to the molecule. nist.govnist.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3100-3500 (broad) | noaa.gov |

| Aromatic C-H | Stretching | 3000-3100 | researchgate.net |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1560 | noaa.gov |

| Nitro (NO₂) | Symmetric Stretching | 1335-1385 | noaa.gov |

| Aromatic C=C | Stretching | 1450-1600 | researchgate.net |

| Tetrazole Ring | Stretching and Deformation | Various | ontosight.ai |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the nitro groups and the breathing modes of the aromatic and tetrazole rings are expected to give rise to strong Raman signals. The Raman spectrum can be used to confirm the assignments made from the FT-IR spectrum and to obtain a more complete picture of the vibrational properties of the molecule. For instance, the symmetric stretching of the nitro groups, which often gives a strong and sharp peak in the Raman spectrum, can be a useful diagnostic tool. The low-frequency region of the Raman spectrum can provide information about lattice vibrations and intermolecular interactions in the solid state. umich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of this compound and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the proton of the tetrazole ring.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the two nitro groups and the tetrazole moiety. These groups deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) than those in unsubstituted phenol. The coupling patterns (e.g., doublets, triplets) arise from the spin-spin interactions between adjacent protons and provide information about their relative positions on the benzene (B151609) ring.

The proton on the tetrazole ring is also expected to have a characteristic chemical shift. The exact position of this signal can vary depending on the solvent and the electronic environment. In some cases, the phenolic hydroxyl proton may also be observable, though its signal can be broad and its chemical shift is often concentration and temperature-dependent. ucl.ac.uk

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Phenolic Compounds

| Proton Type | Typical Chemical Shift Range (δ, ppm) |

| Phenolic OH | 4-10 ucl.ac.uk |

| Aromatic (Ar-H) | 6.5-8.5 |

| Tetrazole C-H | 8.5-9.5 |

Note: These are generalized ranges and can be influenced by substituents and solvent effects.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the benzene ring are significantly affected by the attached functional groups. The carbons bearing the nitro groups and the tetrazole ring will be deshielded and appear at lower fields. The carbon attached to the hydroxyl group will also have a characteristic chemical shift. The carbon atom within the tetrazole ring will exhibit a signal in a region typical for heterocyclic carbons. Analysis of these chemical shifts confirms the substitution pattern on the phenol ring and the presence of the tetrazole moiety. researchgate.netresearchgate.net

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

| C-OH | 150-160 |

| C-NO₂ | 140-150 |

| C-tetrazole (on benzene) | 130-140 |

| Aromatic C-H | 115-130 |

| Tetrazole C | 140-150 |

Note: These are estimated ranges and actual values can vary.

Given the nitrogen-rich nature of this compound, ¹⁵N NMR spectroscopy can provide invaluable information, particularly regarding the tetrazole ring and the nitro groups. researchgate.net Each nitrogen atom in a unique chemical environment will give rise to a separate signal.

The ¹⁵N NMR spectrum would confirm the connectivity within the tetrazole ring and its attachment to the dinitrophenyl group. The chemical shifts of the nitrogen atoms in the tetrazole ring are distinct from those in the nitro groups, allowing for unambiguous assignment. This technique is particularly powerful for distinguishing between different isomers that might be formed during synthesis.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₇H₄N₆O₅). ontosight.ai A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Interactive Data Table: Elemental Analysis Data for this compound (C₇H₄N₆O₅)

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 33.34 | Value to be determined |

| Hydrogen (H) | 1.60 | Value to be determined |

| Nitrogen (N) | 33.33 | Value to be determined |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural features through the analysis of its fragmentation patterns. nist.govsigmaaldrich.com In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which corresponds to the molecular weight of the compound.

For this compound (molecular weight: 252.14 g/mol ), a prominent peak corresponding to this value would be expected. Furthermore, the fragmentation pattern, which shows peaks at lower m/z values, can help to confirm the structure. Common fragmentation pathways might include the loss of nitro groups (NO₂), the tetrazole ring, or other small molecules.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample of this compound. nih.gov The resulting diffraction pattern is a unique fingerprint of the crystalline phase, providing information about the arrangement of molecules in the solid state.

By comparing the experimental PXRD pattern with simulated patterns from single-crystal X-ray diffraction data or with patterns of known phases, one can identify the specific crystalline form (polymorph) of the compound. This is crucial for ensuring batch-to-batch consistency and for understanding the physical properties of the material.

Theoretical and Computational Chemistry of 2,4 Dinitro 6 Tetrazol 1 Yl Phenol

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular structure and electronic characteristics of complex organic molecules.

Computational studies, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the 2,4-Dinitro-6-(tetrazol-1-yl)phenol molecule. researchgate.net This process of geometry optimization helps in identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For similar dinitrophenol compounds, it has been noted that intramolecular hydrogen bonding between the hydroxyl group and an adjacent nitro group can significantly influence the molecular conformation. researchgate.net Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. For instance, in related heterocyclic compounds, the orientation of substituent groups can lead to different stable conformers with varying energies. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Phenyltetrazole Compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (tetrazole) | 1.33 - 1.38 |

| N-N (tetrazole) | 1.31 - 1.36 |

| C-C (phenyl) | 1.38 - 1.40 |

| C-N (phenyl-tetrazole) | 1.43 |

| C-N-N (tetrazole) | 107 - 111 |

| N-N-N (tetrazole) | 108 - 110 |

| Note: Data is illustrative and based on a similar phenyltetrazole structure. Actual values for this compound would require specific calculations. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.orgnih.gov A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more prone to chemical reactions. malayajournal.org In molecules like this compound, the HOMO is often distributed over the electron-rich phenol (B47542) and tetrazole rings, while the LUMO is typically located on the electron-withdrawing nitro groups. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0106 |

| Note: These values are for a related compound and serve as an example. malayajournal.org The actual values for this compound would need to be calculated specifically. |

The distribution of electron density within the this compound molecule is uneven due to the presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, tetrazolyl) groups. This leads to regions of partial positive and negative charge. Natural Bond Orbital (NBO) analysis is a computational method used to study the charge distribution and intramolecular charge transfer (ICT) within a molecule. researchgate.net ICT occurs from the electron-rich portions of the molecule to the electron-poor portions, which significantly influences the molecule's electronic properties and reactivity. The presence of strong electron-withdrawing nitro groups facilitates this charge transfer from the phenol ring.

Several chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

These descriptors are invaluable for predicting the reactive behavior of this compound in various chemical environments. researchgate.net

Vibrational Frequency Calculations and Quantum Chemical Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations, typically carried out using DFT methods, provide the frequencies and intensities of the vibrational modes of the molecule. researchgate.net By comparing the calculated vibrational spectra with experimentally obtained spectra (e.g., from FT-IR and FT-Raman spectroscopy), a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. researchgate.net This correlation between theoretical and experimental data validates the calculated molecular structure and provides a deeper understanding of the molecule's vibrational properties. For instance, the characteristic stretching frequencies of the O-H, N-O, C-N, and C=C bonds can be identified and analyzed. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motions and interactions of atoms and molecules over time. For flexible molecules like this compound, MD simulations are essential for exploring the vast landscape of possible three-dimensional arrangements, or conformations, that the molecule can adopt.

By simulating the molecule's behavior in a virtual environment, researchers can understand the dynamic interplay between the phenol, nitro groups, and the tetrazole ring. These simulations can reveal the most stable conformations and the energy barriers between them. This information is critical as the conformation of a molecule often dictates its biological activity and physical properties. While specific peer-reviewed MD simulation data for this exact compound is not publicly available, the methodology is standard for similar energetic and pharmaceutical compounds. The general approach involves placing the molecule in a simulation box, often with a solvent, and calculating the forces between atoms to model their movement according to the laws of physics.

Computational Analysis of Supramolecular Interactions in the Solid State (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

In the solid state, the properties of a material are governed not just by the individual molecules but by how they pack together and interact with their neighbors. These non-covalent interactions, known as supramolecular interactions, include hydrogen bonds and van der Waals forces.

Energy Frameworks are another computational tool that builds upon this analysis to visualize the energetic architecture of a crystal. They illustrate the strength and directionality of the interaction energies between molecules, providing a clear picture of the pathways of mechanical and energetic transfer within the solid material. Although specific studies applying these techniques to this compound are not detailed in available literature, analyses of similar nitro-aromatic and tetrazole-containing compounds show these methods are vital for understanding solid-state stability.

Thermochemical Property Predictions through Quantum Chemical Methods

Quantum chemical methods, based on the principles of quantum mechanics, allow for the precise calculation of a molecule's electronic structure and associated energetic properties. These calculations are fundamental for predicting the thermodynamic stability and energy content of a compound.

Calculated Standard Enthalpies of Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic value that indicates the energy released or absorbed when a compound is formed from its constituent elements in their standard states. It is a key parameter for assessing the energetic performance of materials. Quantum chemical methods, such as G2, G3, and CBS-QB3, are high-accuracy techniques used to calculate this value for gas-phase molecules. For solids, these calculations are often combined with a computed enthalpy of sublimation.

While a specific, experimentally validated standard enthalpy of formation for this compound is not available in the reviewed literature, predictive models based on quantitative structure-property relationships (QSPR) and computational chemistry are commonly used to estimate this value for new compounds. These models use descriptors calculated from the molecule's chemical structure to predict its properties.

Table 1: Calculated Thermochemical Data for this compound Note: The following table is a representation of typical data obtained from computational studies. Specific, cited values for this compound are not available in the public domain.

| Property | Predicted Value | Method |

| Standard Enthalpy of Formation (gas) | Data not available | Quantum Chemistry (e.g., G3/B3LYP) |

| Standard Enthalpy of Formation (solid) | Data not available | Isodesmic Reactions / Sublimation Enthalpy |

| Standard Entropy (S°) | Data not available | Statistical Thermodynamics |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | ΔfG° = ΔfH° - TΔS° |

Theoretical Evaluation of Other Thermodynamic Parameters (e.g., Entropy, Gibbs Free Energy)

Beyond the enthalpy of formation, quantum chemical calculations can determine other vital thermodynamic parameters. Standard entropy (S°) and Gibbs free energy of formation (ΔfG°) are essential for understanding a compound's stability and spontaneity of formation. These parameters are typically calculated using statistical thermodynamics based on the vibrational frequencies and rotational constants obtained from a quantum chemical geometry optimization. Evaluating these properties provides a more complete thermodynamic profile of the molecule, which is crucial for predicting its behavior under various conditions.

Energetic Performance Evaluation and Predictive Modeling of Dinitrotetrazolylphenol Compounds

Computational Prediction of Detonation Parameters

The energetic performance of a compound is primarily defined by its detonation parameters, such as detonation pressure (P) and detonation velocity (D). These values are routinely predicted for novel energetic materials using specialized thermochemical codes like EXPLO5. researchgate.net Such software calculates the thermodynamic properties of exothermic reactions based on the compound's chemical formula, heat of formation, and density. researchgate.net

Detonation pressure is a key indicator of an explosive's brisance or shattering effect. For dinitrotetrazolylphenol compounds, computational software like EXPLO5 is employed to estimate this value. researchgate.net Although direct computational results for 2,4-Dinitro-6-(tetrazol-1-yl)phenol are not published, data for its isomer, 2,6-dinitro-4-(5H-tetrazol-1-yl)phenol, have been computed, providing a valuable benchmark. researchgate.net The introduction of nitro groups (-NO2) is known to significantly enhance detonation pressure. nih.gov For instance, energetic materials based on pyrazole-tetrazole hybrids, which also feature nitro groups and a tetrazole ring, exhibit detonation pressures comparable to RDX, a well-known military explosive. rsc.org

Table 1: Predicted Detonation Parameters for Related Energetic Compounds

| Compound | Predicted Detonation Velocity (D) (m/s) | Predicted Detonation Pressure (P) (GPa) |

|---|---|---|

| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | 8846 | 33.2 |

| Hydroxylammonium salt of N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | 9414 | 34.5 |

| Hydrazinium salt of N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | 9088 | 33.9 |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 9017 | Not Specified |

This table presents data for compounds structurally related to this compound to provide a comparative context for its predicted energetic performance. Data sourced from multiple studies. rsc.orgrsc.org

Detonation velocity is another critical performance parameter, representing the speed at which the detonation wave propagates through the explosive. Similar to detonation pressure, this is calculated using thermochemical codes based on the material's density and heat of formation. rsc.orgontosight.ai For bistetrazole derivatives, the EXPLO5 code has been used to calculate detonation velocities, with some compounds showing values superior to RDX. rsc.org The presence of a tetrazole ring and nitro groups in this compound suggests it would also possess a high detonation velocity. For example, the isomer 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole demonstrates superior detonation properties due to strong intermolecular interactions and a high packing coefficient. rsc.org

Oxygen Balance and Nitrogen Content Studies for Advanced Energetic Material Design

The oxygen balance of an energetic material is a measure of the degree to which the explosive can be oxidized. A zero oxygen balance, where the molecule contains enough oxygen to completely convert all carbon and hydrogen to carbon dioxide and water, is often desirable for maximizing energy release. The molecular formula for this compound is C7H4N6O5. mdpi.com Based on this, the oxygen balance can be calculated. A high nitrogen content is also a key feature in the design of high-energy-density materials, as the formation of stable dinitrogen (N2) gas during decomposition releases a significant amount of energy. nih.gov The tetrazole ring is a well-established structural motif for increasing the nitrogen content of a compound.

Correlation between Molecular Structure and Predicted Energetic Performance

The energetic performance of this compound is intrinsically linked to its molecular structure. Key structural features influencing its performance include:

Tetrazole Ring: This nitrogen-rich heterocyclic ring contributes to a high heat of formation and a large volume of gaseous decomposition products, enhancing the explosive's performance. nih.gov

Phenol (B47542) Backbone: The aromatic phenol structure provides a stable framework for the energetic functional groups.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the phenolic hydroxyl group and the nitro or tetrazole groups can lead to a more compact crystal packing, thereby increasing the density and, consequently, the detonation performance. rsc.org

Computational studies on related bridged ditetrazoles have shown that substituents like the nitro group are effective in enhancing detonation performance. nih.gov

Thermal Stability Analysis and Decomposition Temperature Predictions

Coordination Chemistry and Metal Organic Frameworks Mofs Involving Tetrazolylphenol Ligands

Design and Synthesis of Metal Complexes with Dinitrotetrazolylphenol Ligands

The construction of metal complexes using the 2,4-dinitro-6-(tetrazol-1-yl)phenol ligand (hereafter referred to as H-DNTP) is predicated on the versatile binding capabilities of its anionic form, DNTP⁻. The presence of multiple potential donor sites—the phenolate (B1203915) oxygen and the four nitrogen atoms of the tetrazole ring—allows for the formation of diverse and intricate structures.

Upon deprotonation of the phenolic hydroxyl group, the resulting DNTP⁻ anion can engage with metal centers through several coordination modes. The tetrazole group is a well-established versatile linker in coordination chemistry, capable of acting as a multidentate or bridging unit. psu.edursc.org The specific coordination is influenced by factors such as the nature of the metal ion, the solvent system, and reaction conditions.

The DNTP⁻ anion can theoretically exhibit the following behaviors:

Monodentate Coordination: Coordination may occur through the phenolate oxygen or, more commonly, through one of the nitrogen atoms of the tetrazole ring.

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center via the phenolate oxygen and a nitrogen atom from the tetrazole ring.

Bridging Ligand: The DNTP⁻ anion can bridge two or more metal centers, a common feature in the formation of coordination polymers. This bridging can occur exclusively through the nitrogen atoms of thetetrazole ring or by involving both the tetrazole and the phenolate groups.

Tetrazole ligands have been shown to participate in at least nine distinct coordination modes in the construction of metal–organic frameworks. psu.edu This versatility suggests that the DNTP⁻ ligand can act as a flexible building block, enabling the targeted design of coordination polymers with specific dimensionalities and properties.

Table 1: Potential Coordination Modes of the Tetrazole Moiety in the DNTP⁻ Ligand

| Coordination Mode | Description | Potential Dimensionality |

|---|---|---|

| Monodentate (N-donor) | A single nitrogen atom from the tetrazole ring coordinates to a metal center. | 0D (discrete complexes) |

| Bidentate (N,N-chelating) | Two adjacent nitrogen atoms of the ring coordinate to the same metal ion. | 0D, 1D |

| Bridging (N1,N2- or N1,N3-) | The tetrazole ring bridges two metal centers using different nitrogen atoms. | 1D, 2D, 3D |

| Bridging (N1,N4-) | The tetrazole ring bridges two metal centers using terminal nitrogen atoms. | 1D, 2D, 3D |

| Multidentate Bridging | Three or all four nitrogen atoms coordinate to different metal centers. | 2D, 3D |

Hydrothermal and solvothermal syntheses are powerful techniques for crystallizing metal-organic coordination networks, as they employ elevated temperatures and pressures to increase the solubility of reactants and facilitate the formation of well-ordered crystalline products. acs.orgipn.mx These methods are particularly suitable for synthesizing complexes with polydentate ligands like DNTP⁻.

In a typical solvothermal synthesis , the metal salt and the H-DNTP ligand are dissolved or suspended in an organic solvent, such as dimethylformamide (DMF), in a sealed vessel (e.g., a Teflon-lined autoclave). ipn.mx The mixture is heated to a temperature above the solvent's boiling point, creating autogenous pressure that drives the reaction and crystallization process. The choice of solvent is critical as it can sometimes decompose or participate in the reaction, leading to in-situ ligand formation. researchgate.net

Hydrothermal synthesis follows a similar principle but uses water as the solvent. rsc.orgpsu.edu This "green chemistry" approach is advantageous for its environmental friendliness. rsc.org The pH of the aqueous solution is a crucial parameter, as it controls the deprotonation of the H-DNTP ligand and can influence the final structure of the coordination polymer. The reaction temperature, time, and reactant molar ratios are other key variables that affect the dimensionality and topology of the resulting framework. acs.org

Structural Diversity of Coordination Polymers (0D, 1D, 2D, 3D Architectures)

The ability of the DNTP⁻ ligand to adopt various coordination modes and act as a bridge between metal centers allows for the construction of coordination polymers with diverse dimensionalities.

0D Architectures: When the DNTP⁻ ligand acts as a terminal monodentate or a bidentate chelating ligand without extending connectivity, discrete, zero-dimensional molecular complexes are formed.

1D Architectures: If the ligand systematically bridges metal ions in a single direction, one-dimensional chains are formed. This can be achieved, for example, through a repeating N1,N4-bridging mode of the tetrazole ring.

2D Architectures: By extending the connections in two directions, two-dimensional layered structures can be assembled. This would require the ligand to link multiple metal centers in a plane, or for a 1D chain to be cross-linked by another ligand or metal ion.

3D Architectures: A three-dimensional framework arises when the connectivity extends in all three directions. The inherent three-dimensionality of the DNTP⁻ ligand, combined with a suitable metal coordination geometry, can lead to the formation of complex 3D MOFs with porous structures. The interconnection of 2D layers through pillaring ligands or interpenetration can also result in 3D networks. psu.edu

The final structure is a delicate balance of factors including the coordination preference of the metal ion (e.g., tetrahedral, octahedral), the flexibility of the ligand, and the presence of hydrogen bonds or π-π stacking interactions. psu.eduacs.org

Topological Classification and Analysis of Metal-Organic Frameworks

The complex architectures of MOFs can be simplified and classified by representing their structures as topological nets. In this approach, the metal ions (or clusters) and the organic ligands are reduced to nodes and linkers, respectively. This simplification reveals the underlying topology of the network, allowing for comparison and classification. For instance, a common topology for 2D layers is the sql net, which represents a square grid. rsc.org A well-known 3D topology is the pcu net, representing a primitive cubic arrangement. Tetrazole-based ligands have been instrumental in creating a variety of network topologies, including diamondoid-like nets. psu.edu The specific topology of a MOF derived from DNTP⁻ would depend on the number of metal centers the ligand connects to (its connectivity as a node) and the geometry of the metal coordination sphere.

Optical and Photophysical Properties of Tetrazolylphenol-Based Metal Complexes

Luminescent MOFs (LMOFs) have garnered significant attention for applications in chemical sensing, bioimaging, and optoelectronics. researchgate.netrsc.org The luminescence in these materials can originate from the organic linker, the metal ion, or charge transfer between them.

The photophysical properties of metal complexes containing the DNTP⁻ ligand are expected to be complex. The luminescence can be influenced by several factors:

Ligand-Based Emission: The aromatic structure of the ligand itself can be inherently luminescent. However, the presence of two nitro groups (NO₂) on the phenol (B47542) ring is significant. Nitroaromatic compounds are well-known to be electron-deficient and often act as quenchers of fluorescence through mechanisms like photoinduced electron transfer. mdpi.com

Metal-Based Emission: If lanthanide ions (e.g., Eu³⁺, Tb³⁺) are used, characteristic sharp emission bands originating from f-f transitions can be observed. For d-block transition metals (e.g., Zn²⁺, Cd²⁺), the luminescence is often due to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions. nih.gov

Antenna Effect: In lanthanide complexes, the organic ligand can absorb light efficiently and transfer the energy to the metal center, which then emits light. This "antenna effect" can significantly enhance the emission intensity of the lanthanide ion. rsc.org

Given the quenching nature of the dinitrophenol moiety, it is plausible that MOFs based on the DNTP⁻ ligand may exhibit weak luminescence or be used as "turn-off" fluorescent sensors for specific analytes. mdpi.com For example, the interaction of an analyte with the framework could disrupt the quenching mechanism, leading to a "turn-on" response. The emission properties would be highly dependent on the choice of metal and the specific coordination environment.

Table 2: Representative Luminescence Properties of Related Metal-Organic Systems

| System Type | Origin of Luminescence | Typical Emission Wavelengths | Reference |

|---|---|---|---|

| Zn(II)-Tetrazole MOF | Ligand-based (π→n or π→π transitions) | Blue-Green (~450-550 nm) | rsc.org |

| Eu(III)/Tb(III)-Carboxylate MOF | Metal-centered (f-f transitions) | Red (Eu³⁺, ~615 nm), Green (Tb³⁺, ~545 nm) | psu.edu |

| Iridium(III) Cyclometalated Complex | Metal-to-Ligand Charge Transfer (³MLCT) | Tunable (Blue to NIR) | nih.gov |

| Zn(II)-Dinitrophenol System | Quenched Luminescence (used for sensing) | N/A (Fluorescence quenching observed) | mdpi.com |

Solid-State UV-Vis Spectroscopy and Band Gap Energy Determination

Solid-state UV-Vis spectroscopy, particularly through diffuse reflectance techniques, is a valuable tool for characterizing the electronic properties of solid materials, including coordination complexes and metal-organic frameworks (MOFs). This method allows for the investigation of electronic transitions in the solid state and is instrumental in determining the optical band gap energy (Eg) of a material. The analysis of the absorption spectra of nitroaromatic compounds, such as dinitrophenol derivatives, reveals characteristic bands arising from n→π* and π→π* electronic transitions. The addition of multiple nitro groups on a benzene (B151609) or toluene (B28343) ring has been observed to cause an increase in absorption intensity and a blue shift in the absorption maximum. nih.goviu.edu

For materials in powder form, the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance, is employed to convert the diffuse reflectance data into a format analogous to absorbance. researchgate.net The optical band gap energy can then be estimated from the absorption spectrum using the Tauc plot method. This involves plotting (αhν)n against the photon energy (hν), where α is the absorption coefficient. The value of 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)n = 0). youtube.comyoutube.com

While specific experimental solid-state UV-Vis diffuse reflectance spectra for this compound and its metal-organic frameworks are not extensively documented in the reviewed literature, the principles of the technique are well-established for related materials. The determination of the band gap is crucial as it provides insights into the semiconductor properties of the material, which are important for potential applications in electronics and photocatalysis. The process generally involves recording the diffuse reflectance spectrum of the solid sample against a standard reference like BaSO4 and then applying the Kubelka-Munk and Tauc plot analyses. mdpi.comresearchgate.net

Table 1: Methods for Band Gap Energy Determination from Solid-State UV-Vis Spectroscopy

| Step | Method | Description |

| 1 | Measurement | The solid-state diffuse reflectance spectrum of the sample is recorded using a UV-Vis spectrophotometer equipped with an integrating sphere accessory. |

| 2 | Conversion | The reflectance data (R) is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). |

| 3 | Tauc Plot | A Tauc plot of (F(R)hν)n versus photon energy (hν) is generated. The exponent 'n' is chosen based on the expected type of electronic transition. |

| 4 | Extrapolation | The linear region of the Tauc plot is extrapolated to the energy axis to determine the optical band gap energy (Eg). |

Investigation of Magnetic Properties in Transition Metal Complexes

The study of the magnetic properties of transition metal complexes provides valuable information about their electronic structure, the oxidation state and spin state of the metal ions, and the nature of the magnetic interactions between metal centers in polynuclear complexes. The magnetic susceptibility of a material is a measure of how it responds to an applied magnetic field. nih.gov

The magnetic properties of such complexes are typically investigated by measuring the temperature dependence of the magnetic susceptibility (χ) using techniques like a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance. The effective magnetic moment (μeff) can be calculated from the magnetic susceptibility data and provides insight into the number of unpaired electrons per metal ion. For many transition metal complexes, the experimentally determined magnetic moments are often compared to the "spin-only" value, though orbital contributions can also be significant. researchgate.net

For instance, studies on copper(II) complexes with related phenol and tetrazole-containing ligands have revealed the presence of weak antiferromagnetic interactions between the copper(II) centers. nih.govnih.gov In dinuclear copper(II) complexes with phenoxido bridges, the magnetic coupling constant (J) can be determined by fitting the experimental magnetic susceptibility data to theoretical models. The sign and magnitude of J indicate the nature (antiferromagnetic for negative J, ferromagnetic for positive J) and strength of the magnetic interaction. For example, some doubly-bridged phenoxido copper(II) complexes exhibit moderate to relatively strong antiferromagnetic coupling. nih.gov Similarly, copper(II) complexes with 1,3,4-thiadiazole (B1197879) derivatives have shown a range of magnetic behaviors from nearly ideal paramagnetism to significant antiferromagnetic exchange. mdpi.com The specific geometry and the nature of the bridging ligands play a crucial role in mediating these magnetic interactions. nih.gov

Table 2: Common Magnetic Behaviors in Transition Metal Complexes

| Magnetic Behavior | Description | Origin |

| Diamagnetism | Repelled by a magnetic field. | All electrons are paired. |

| Paramagnetism | Attracted to a magnetic field. | Presence of one or more unpaired electrons. |

| Ferromagnetism | Strong attraction to a magnetic field with remnant magnetization. | Parallel alignment of spins in magnetic domains. |

| Antiferromagnetism | Weak attraction to a magnetic field. | Anti-parallel alignment of spins of adjacent metal ions. |

Derivatization Studies and Structure Property Relationships of Dinitrotetrazolylphenols

Synthesis and Characterization of Ionic Derivatives and Salts of 2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol

The synthesis of ionic derivatives and salts of dinitrotetrazolylphenols is a key strategy for enhancing their thermal stability and modifying their energetic performance. While specific literature on the derivatization of 2,6-dinitro-4-(5H-tetrazol-1-yl)phenol is not abundant, the principles can be inferred from the synthesis of related energetic materials. The acidic nature of the phenolic proton and the tetrazole ring allows for the formation of a variety of salts through reactions with different bases.

The general approach involves the deprotonation of the parent compound, 2,6-dinitro-4-(1H-tetrazol-1-yl)phenol, using a suitable base to form the corresponding anion. This anion can then be paired with a variety of cations, including metal ions and organic cations, to yield energetic salts. The synthesis of energetic salts of dinitroazetidine, for instance, involves the neutralization of 3,3-dinitroazetidine (B175035) with an aqueous solution of sodium bicarbonate to yield the corresponding salt. chemistry-chemists.com Similarly, the synthesis of salts of 5-dinitromethyltetrazole has been reported. koreascience.kr

A study on energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids demonstrated the synthesis of energetic salts to improve detonation properties. rsc.org For example, 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole was reacted with various nitrogen-rich bases to form the corresponding energetic salts. rsc.org This approach of reacting a highly nitrated acidic heterocyclic compound with a base to form a salt is a common strategy in the field of energetic materials.

The characterization of these newly synthesized salts is crucial to understanding their structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and elemental analysis are routinely used to confirm the chemical structure of the derivatives. rsc.orgnih.gov Single-crystal X-ray diffraction is particularly valuable as it provides unambiguous structural information, including bond lengths, bond angles, and crystal packing, which are critical for understanding the density and stability of the energetic material. rsc.orgnih.gov

Table 1: Representative Energetic Salts and their Characterization

| Cation | Anion Source | Characterization Methods | Reference |

| Sodium | 3,3-Dinitroazetidine | Not specified in abstract | chemistry-chemists.com |

| Dipotassium | 5-Dinitromethyltetrazole | UV-Vis, NMR | koreascience.kr |

| Various | 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | NMR, IR, Elemental Analysis, Single-Crystal X-ray Diffraction | rsc.org |

| Tetraphenylammonium | Triphenylamine | NMR, Single-Crystal X-ray Diffraction | nih.gov |

Exploration of Acid-Base Proton Transfer Mechanisms in Derivative Formation

The formation of ionic derivatives of dinitrotetrazolylphenols is fundamentally an acid-base reaction involving proton transfer. libretexts.org The phenolic hydroxyl group and the N-H group of the tetrazole ring are the primary acidic sites. The mechanism of proton transfer can occur through several pathways.

In many organic reactions, proton transfer is a key step. masterorganicchemistry.com It can be depicted as a single-step process in reaction mechanisms, but the actual process can be more complex, often involving a "proton shuttle." masterorganicchemistry.com In this mechanism, a solvent molecule or another species in the reaction mixture facilitates the transfer of a proton from the acid to the base. masterorganicchemistry.com For instance, in an aqueous environment, water molecules can act as proton shuttles. masterorganicchemistry.comnih.gov

The proton transfer mechanism can be broken down into two fundamental steps: deprotonation of the acid and protonation of the base. masterorganicchemistry.com The base, being an electron-rich species, uses a lone pair of electrons to form a new bond with the acidic proton of the dinitrotetrazolylphenol. libretexts.orgyoutube.com Simultaneously, the bond between the proton and the oxygen (of the phenol) or nitrogen (of the tetrazole) breaks, with the electrons from that bond moving to the more electronegative atom. youtube.com

The efficiency and kinetics of this proton transfer can be influenced by several factors, including the strength of the acid and base, the solvent, and the presence of a hydrogen-bonding network. youtube.com In some cases, proton transfer can be coupled with other processes, such as electron transfer, leading to mechanisms like proton-coupled electron transfer (PCET). nih.govacs.org While direct evidence for PCET in the salt formation of dinitrotetrazolylphenols is not explicitly detailed in the provided context, it is a known mechanism in related chemical systems. nih.govacs.org The quantum-mechanical theory of charge transfer reactions suggests that the mechanism of proton transfer involves the reorganization of the classical medium to equalize the proton energy levels in the initial and final states, followed by a quantum-mechanical underbarrier transition of the proton. nih.gov

Systematic Substitution and its Influence on Electronic and Structural Properties

Systematic substitution on the dinitrotetrazolylphenol framework provides a powerful tool for fine-tuning its electronic and structural properties, and consequently, its performance as an energetic material. The nature and position of substituents can significantly alter the electron density distribution, molecular geometry, and intermolecular interactions within the crystal lattice.

The introduction of electron-withdrawing groups, such as additional nitro groups, generally increases the acidity of the phenolic and tetrazole protons, making salt formation more favorable. nih.gov Conversely, electron-donating groups would decrease the acidity. acs.org Theoretical studies on substituted azidothiazoles have shown that electron-withdrawing groups like –NO₂ and –CN stabilize the azide (B81097) isomer, while electron-donating groups like –NH₂ and –OH favor the tetrazole form in the azide-tetrazole equilibrium. nih.govacs.org This indicates a strong influence of substituents on the electronic character of the heterocyclic system.

The effect of substituents on the structural properties is also profound. In a study of copper(II) coordination polymers constructed from bifunctional 5-substituted-tetrazole-carboxylate ligands, the nature of the substituent on the tetrazole ring was found to dictate the resulting coordination architecture. researchgate.net Similarly, for dinitrotetrazolylphenol derivatives, substituents can influence the crystal packing through the formation of different hydrogen bonding networks and π-π stacking interactions. rsc.org These intermolecular interactions are critical in determining the density of the energetic material, a key factor in its detonation performance. rsc.org

The strategic placement of substituents can also impact the stability and sensitivity of the energetic material. For example, the introduction of amino groups can increase hydrogen bonding and improve thermal stability.

Table 2: Influence of Substituent Type on Compound Properties

| Substituent Type | Effect on Acidity | Influence on Tetrazole-Azide Equilibrium | Impact on Crystal Packing |

| Electron-Withdrawing (e.g., -NO₂) | Increases | Stabilizes azide form | Can lead to denser packing through strong intermolecular interactions |

| Electron-Donating (e.g., -NH₂) | Decreases | Favors tetrazole form | Can enhance stability through increased hydrogen bonding |

Tautomeric Equilibria and Isomerism of the Tetrazole Moiety within the Compound.wikipedia.orgrsc.org

The tetrazole ring within the 2,4-dinitro-6-(tetrazol-1-yl)phenol structure can exhibit both tautomerism and isomerism, which significantly impacts its chemical behavior and properties.

Tautomerism: Substituted tetrazoles can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. wikipedia.orgnih.gov The position of the proton on the tetrazole ring is not fixed and can exist in equilibrium between the N1 and N2 positions. High-level ab initio calculations have been used to determine the relative energies of these tautomers, with 1H-tetrazole being more stable than 2H-tetrazole in the gas phase by about 2.07 kcal/mol. nih.gov The specific tautomer that predominates can be influenced by the physical state (solid vs. solution), the solvent, and the nature of the substituents on the ring. nih.gov

Isomerism: A crucial aspect of tetrazole chemistry is the ring-chain isomerism between the tetrazole ring and an open-chain azide form. nih.govacs.org This is known as the tetrazole-azide equilibrium. The equilibrium can be influenced by factors such as temperature, solvent polarity, and the electronic nature of the substituents. nih.govacs.org For many heterocyclic systems, the tetrazole form is in equilibrium with an azido (B1232118) isomer. nih.gov Studies have shown that electron-withdrawing groups tend to stabilize the azide isomer, while electron-donating groups shift the equilibrium toward the tetrazole. nih.govacs.org The solvent also plays a critical role; for instance, the azido form of thiazole[3,2-d]tetrazole is disfavored as the solvent polarity increases. acs.org In the solid state, one form is typically favored, as confirmed by X-ray crystallography. nih.gov

For this compound, the presence of two electron-withdrawing nitro groups on the phenyl ring would likely influence this equilibrium. Understanding and controlling this tautomeric and isomeric behavior is essential for designing energetic materials with predictable and reliable properties.

Advanced Analytical Methodologies for Dinitrotetrazolylphenol Compounds

Development of Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Gas Chromatography)

The synthesis of 2,4-Dinitro-6-(tetrazol-1-yl)phenol can result in the formation of various structural isomers and impurities. Gas chromatography (GC) has proven to be a powerful technique for the separation and quantification of volatile and semi-volatile compounds, including nitroaromatic compounds and explosives. epa.govsmithers.com The thermal stability of the analyte is a critical consideration, as many nitro compounds are thermally labile. epa.gov

Purity Assessment:

Gas chromatography coupled with a flame ionization detector (GC-FID) or an electron capture detector (GC-ECD) is commonly used for purity assessment. ajgreenchem.com GC-MS (Gas Chromatography-Mass Spectrometry) is a particularly valuable tool, as it not only separates the components of a mixture but also provides mass spectra that can be used to identify the individual compounds. smithers.comnih.gov For instance, the purity of a synthesized batch of 2,4-dinitrophenol (B41442) was confirmed using reverse-phase HPLC, which indicated the absence of impurities. researchgate.net While not GC, this highlights the importance of chromatographic methods in purity determination.

Isomer Separation:

The separation of isomers of nitrophenols and related compounds can be challenging due to their similar physical and chemical properties. nih.govnih.gov The choice of the GC column's stationary phase is critical for achieving successful separation. For phenolic compounds, polysiloxane-based stationary phases are common, though co-elution of isomers can still occur. nih.gov The use of derivatized cyclodextrins as stationary phases has shown improved separation of phenolic isomers. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced resolution and has been successfully applied to the isomer-specific determination of complex mixtures like technical nonylphenol. nih.gov This advanced technique could be highly beneficial for resolving the complex isomeric mixtures of dinitrotetrazolylphenol compounds.

A hypothetical GC method for the analysis of this compound isomers could involve a capillary column with a mid-polarity stationary phase. The temperature program would need to be carefully optimized to ensure separation without thermal decomposition.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Nitroaromatic Compounds

| Parameter | Value/Condition | Reference |

| Instrument | Gas Chromatograph with Electron Capture Detector (GC-ECD) | epa.gov |

| Column | Fused-silica capillary column (e.g., DB-5 or equivalent) | mdpi.com |

| Injector Temperature | 250 °C (with deactivated direct injection port liner) | epa.govdtic.mil |

| Oven Program | Initial temp. 60°C (hold 1 min), ramp 10°C/min to 230°C (hold 1 min) | mdpi.com |

| Carrier Gas | Helium or Nitrogen | mdpi.comdtic.mil |

| Detector Temperature | 280 °C | dtic.mil |

This table presents a generalized set of GC parameters based on methods for related explosive compounds. Specific conditions for this compound would require experimental optimization.

Application of Advanced Spectroscopic Probes for Detailed Molecular Interactions

Advanced spectroscopic techniques are indispensable for elucidating the molecular structure and understanding the intricate intermolecular and intramolecular interactions of dinitrotetrazolylphenol compounds. These methods provide insights into the electronic and vibrational properties of the molecule, which are crucial for predicting its behavior.

Structural Characterization:

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural verification of synthesized tetrazole derivatives. nih.gov The characterization of novel tetrazole derivatives has been successfully performed using these methods, confirming the chemical structures. ajgreenchem.com

Molecular Interaction Studies:

The study of molecular interactions is critical for understanding the properties of these compounds. The tetrazole moiety is known to participate in various non-covalent interactions, including hydrogen bonding and metal chelation, which can be investigated using spectroscopic methods. nih.gov

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule and how they are affected by the solvent environment or interactions with other molecules. Studies on nitrophenols have utilized UV-Visible spectroscopy to investigate protonation states and solvent effects. nih.govmdpi.com

Fluorescence Spectroscopy: While not all dinitrotetrazolylphenol compounds may be fluorescent, this technique can be a powerful tool for studying binding interactions if a suitable fluorescent probe is involved or if the compound itself exhibits fluorescence.

Vibrational Spectroscopy (FT-IR and Raman): These techniques provide information about the vibrational modes of the molecule. Changes in the vibrational frequencies can indicate hydrogen bonding or other intermolecular interactions. Raman spectroscopy has been used to differentiate between nitrophenol isomers. spectroscopyonline.com The vibrational spectra of tetrazole and its derivatives have also been extensively studied. researchgate.net

Femtosecond Transient Absorption (fs-TA) Spectroscopy and Femtosecond Stimulated Raman Spectroscopy (FSRS): These ultrafast spectroscopic techniques can probe the excited-state dynamics of molecules on a femtosecond timescale. Such studies on nitrophenols have provided detailed insights into processes like charge transfer and intramolecular proton transfer. nih.govmdpi.com

Table 2: Spectroscopic Techniques and Their Applications in the Study of Dinitrotetrazolylphenol Compounds

| Spectroscopic Technique | Information Obtained | Potential Application for this compound | Reference |

| ¹H and ¹³C NMR | Detailed structural information, chemical environment of protons and carbons. | Confirmation of isomeric structure, study of tautomerism. | ajgreenchem.comnih.gov |

| FT-IR Spectroscopy | Identification of functional groups (e.g., -NO₂, -OH, tetrazole ring). | Study of hydrogen bonding interactions. | ajgreenchem.comresearchgate.net |

| Raman Spectroscopy | Complementary vibrational information to FT-IR, useful for symmetric vibrations. | Isomer identification and differentiation. | spectroscopyonline.comresearchgate.net |

| UV-Visible Spectroscopy | Electronic transitions (π→π, n→π). | Study of solvent effects, pKa determination, and electronic interactions. | nih.govmdpi.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Structural elucidation and identification of impurities. | smithers.comnih.gov |

| Ultrafast Spectroscopy | Excited-state dynamics, charge transfer, and proton transfer events. | Understanding photochemical stability and reactivity. | nih.govmdpi.com |

The combination of these advanced analytical methodologies provides a comprehensive toolkit for the detailed characterization of this compound and related compounds, ensuring their quality and facilitating a deeper understanding of their molecular properties and interactions.

Future Research Directions and Potential Areas of Investigation

Exploration of Novel and Greener Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into 2,4-Dinitro-6-(tetrazol-1-yl)phenol should prioritize the development of novel and greener synthetic routes. Traditional methods for the synthesis of nitrophenols and tetrazoles often involve harsh reagents and generate significant waste. paspk.orgbeilstein-journals.org

A promising avenue lies in the adoption of multicomponent reactions (MCRs), which offer the benefits of simplicity, speed, and atom economy. beilstein-journals.orgbohrium.com Investigating one-pot syntheses that combine the nitration of the phenol (B47542) ring and the formation of the tetrazole moiety could significantly streamline the production process. Furthermore, exploring the use of solid acid catalysts or enzyme-mediated reactions could lead to cleaner and more selective nitration processes for the phenol precursor. paspk.org For the tetrazole ring formation, metal-free cycloaddition reactions are a key area of interest, aiming to reduce heavy metal contamination and improve the safety of the synthesis. jchr.org The development of synthetic pathways that utilize greener solvents, such as water or ionic liquids, and minimize the use of hazardous reagents will be crucial for the sustainable production of this compound. dntb.gov.ua

Advanced Computational Design for Tailored Energetic and Material Properties

The era of rational design, powered by computational chemistry, offers unprecedented opportunities to tailor the properties of energetic materials. Advanced computational modeling, particularly using density functional theory (DFT), can be a powerful tool in predicting and optimizing the energetic and material properties of this compound and its derivatives. bohrium.comresearchgate.netmdpi.com

Future computational studies should focus on establishing a comprehensive structure-property relationship. This involves calculating key energetic parameters such as the heat of formation, detonation velocity, and detonation pressure for a range of functionalized analogs of the parent molecule. bohrium.comresearchgate.net By systematically introducing different substituents onto the phenol or tetrazole rings, it would be possible to fine-tune the compound's energy output, thermal stability, and sensitivity to external stimuli. mdpi.comnih.gov For instance, the introduction of additional nitro groups could enhance the energetic performance, while other functional groups might improve stability. researchgate.netat.ua These theoretical predictions can then guide synthetic efforts, prioritizing the synthesis of molecules with the most promising properties.

Table 1: Computationally Predicted Properties of Hypothetical this compound Analogs

| Substituent Position | Substituent Group | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Predicted Thermal Stability (°C) |

| Phenol Ring - Position 3 | -NO2 | 8.9 | 35 | 230 |

| Phenol Ring - Position 5 | -NH2 | 8.2 | 30 | 250 |

| Tetrazole Ring - C5 | -N3 | 9.2 | 38 | 210 |

| Tetrazole Ring - C5 | -NHNO2 | 9.5 | 40 | 225 |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in computational studies of similar energetic materials.

Integration into Multifunctional Materials Systems and Devices

The future of energetic materials extends beyond their traditional role as explosives and propellants. A significant area of future investigation for this compound lies in its integration into multifunctional materials systems and devices. purdue.edu The unique combination of a polar phenol group and a nitrogen-rich tetrazole ring could impart interesting secondary properties to materials in which it is incorporated.

Research could explore the use of this compound as an energetic component in "smart" materials. For example, its incorporation into piezoelectric polymer matrices could lead to the development of novel sensors that can detect mechanical stress through an energetic response. purdue.edu Another potential application is in the development of self-healing materials, where the energetic nature of the compound could be harnessed to promote bond reformation upon damage. acs.orgacs.org The feasibility of creating energetic composites and co-crystals where this compound provides the energetic punch while another component contributes to properties like fluorescence, conductivity, or gas generation is a rich field for exploration. rsc.orgrsc.org

Detailed Investigation of Non-Covalent Interactions in Solid-State Engineering

The performance and safety of an energetic material are profoundly influenced by its solid-state structure, which is governed by a complex interplay of non-covalent interactions. rsc.org A detailed investigation into the hydrogen bonding, π-π stacking, and other van der Waals forces within the crystal lattice of this compound is crucial for its development.

Future work should involve the synthesis and characterization of different polymorphs and co-crystals of the compound. By understanding how different crystal packing arrangements affect properties like density, sensitivity, and thermal stability, it may be possible to isolate a crystalline form with an optimal balance of performance and safety. rsc.orgmdpi.com Advanced analytical techniques such as single-crystal X-ray diffraction, combined with computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can provide deep insights into the nature and strength of these interactions. rsc.orgnih.govnih.govresearchgate.net This knowledge can then be applied to the rational design of new energetic materials with tailored solid-state architectures.

Role in the Development of Next-Generation High-Energy-Density Materials (HEDMs)

The quest for next-generation HEDMs is driven by the need for materials that can deliver more energy per unit mass or volume than current state-of-the-art explosives. researchgate.netrsc.org The molecular structure of this compound, with its high nitrogen content from the tetrazole ring and good oxygen balance from the nitro groups, positions it as a promising candidate for such applications. at.uamdpi.com

Future research should focus on a thorough experimental characterization of its energetic properties, including its detonation velocity, pressure, and impulse. Comparing these experimental values with those of established HEDMs will provide a clear benchmark of its performance. researchgate.net Furthermore, investigating the synthesis and properties of energetic salts of this compound could lead to materials with even higher densities and improved energetic performance. The combination of the dinitrophenol anion with various nitrogen-rich cations could yield a family of HEDMs with a wide range of properties. rsc.org The ultimate goal is to determine if this compound or its derivatives can offer a viable, high-performance, and potentially more insensitive alternative to current HEDMs. ntrem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.